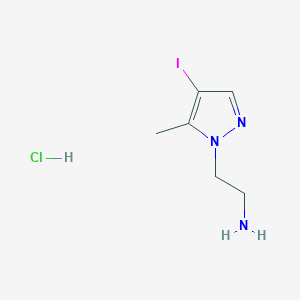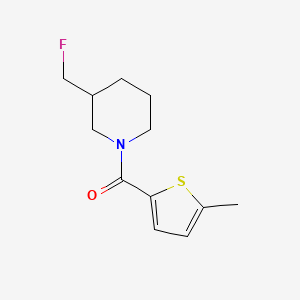![molecular formula C12H23NO2S B15112831 N-[2-methoxy-4-(methylsulfanyl)butyl]cyclopentanecarboxamide](/img/structure/B15112831.png)
N-[2-methoxy-4-(methylsulfanyl)butyl]cyclopentanecarboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[2-methoxy-4-(methylsulfanyl)butyl]cyclopentanecarboxamide is an organic compound that features a cyclopentanecarboxamide core with a 2-methoxy-4-(methylsulfanyl)butyl substituent
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-methoxy-4-(methylsulfanyl)butyl]cyclopentanecarboxamide can be achieved through a multi-step process. One common approach involves the following steps:
Preparation of 2-methoxy-4-(methylsulfanyl)butylamine: This intermediate can be synthesized by reacting 2-methoxy-4-(methylsulfanyl)butyl chloride with ammonia or an amine under suitable conditions.
Formation of cyclopentanecarboxylic acid chloride: Cyclopentanecarboxylic acid is converted to its corresponding acid chloride using reagents such as thionyl chloride or oxalyl chloride.
Amidation reaction: The final step involves the reaction of 2-methoxy-4-(methylsulfanyl)butylamine with cyclopentanecarboxylic acid chloride to form this compound. This reaction is typically carried out in the presence of a base such as triethylamine to neutralize the hydrogen chloride formed during the reaction.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield and scalability. This could include the use of continuous flow reactors, advanced purification techniques, and process automation to ensure consistent product quality.
Chemical Reactions Analysis
Types of Reactions
N-[2-methoxy-4-(methylsulfanyl)butyl]cyclopentanecarboxamide can undergo various chemical reactions, including:
Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The amide group can be reduced to an amine using reducing agents like lithium aluminum hydride.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles such as halides, thiols, or amines.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of the corresponding amine.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
N-[2-methoxy-4-(methylsulfanyl)butyl]cyclopentanecarboxamide has several scientific research applications:
Medicinal Chemistry: It can be used as a building block for the synthesis of potential drug candidates, particularly those targeting specific enzymes or receptors.
Organic Synthesis: The compound’s unique structure makes it a valuable intermediate in the synthesis of complex organic molecules.
Biological Studies: It can be used to study the effects of structural modifications on biological activity, aiding in the design of more effective therapeutic agents.
Industrial Applications: The compound may find use in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of N-[2-methoxy-4-(methylsulfanyl)butyl]cyclopentanecarboxamide depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of the methoxy and methylsulfanyl groups can influence the compound’s binding affinity and selectivity, affecting its overall biological activity.
Comparison with Similar Compounds
Similar Compounds
N-[2-methoxy-4-(methylsulfanyl)butyl]cyclohexanecarboxamide: Similar structure but with a cyclohexane ring instead of a cyclopentane ring.
N-[2-methoxy-4-(methylsulfanyl)butyl]benzenecarboxamide: Similar structure but with a benzene ring instead of a cyclopentane ring.
Uniqueness
N-[2-methoxy-4-(methylsulfanyl)butyl]cyclopentanecarboxamide is unique due to its specific combination of functional groups and ring structure. This uniqueness can result in distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C12H23NO2S |
|---|---|
Molecular Weight |
245.38 g/mol |
IUPAC Name |
N-(2-methoxy-4-methylsulfanylbutyl)cyclopentanecarboxamide |
InChI |
InChI=1S/C12H23NO2S/c1-15-11(7-8-16-2)9-13-12(14)10-5-3-4-6-10/h10-11H,3-9H2,1-2H3,(H,13,14) |
InChI Key |
HQAXMJXCPWUAFH-UHFFFAOYSA-N |
Canonical SMILES |
COC(CCSC)CNC(=O)C1CCCC1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![11-[(1-Methyl-2-oxopyridin-4-yl)methyl]-7,11-diazatricyclo[7.3.1.02,7]trideca-2,4-dien-6-one](/img/structure/B15112758.png)


![11-[(3,3-Difluorocyclobutyl)methyl]-7,11-diazatricyclo[7.3.1.02,7]trideca-2,4-dien-6-one](/img/structure/B15112801.png)
![5-Bromo-2-{[1-(oxetan-3-yl)piperidin-4-yl]oxy}pyrimidine](/img/structure/B15112816.png)

![4-[2-Methyl-6-(trifluoromethyl)pyrimidin-4-yl]-2-(piperidine-1-carbonyl)morpholine](/img/structure/B15112824.png)

![N-[(5-fluoro-1,3-dimethylpyrazol-4-yl)methyl]-2,4-dimethylpyrazol-3-amine;hydrochloride](/img/structure/B15112839.png)

![N-[(1-isopropyl-1H-pyrazol-5-yl)methyl]-1,4-dimethyl-1H-pyrazol-3-amine](/img/structure/B15112851.png)
![1-(3-chloro-4-methylphenyl)-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B15112857.png)
![3-Bromo-4-({1-[(2,4-dimethyl-1,3-thiazol-5-yl)methyl]pyrrolidin-3-yl}oxy)pyridine](/img/structure/B15112863.png)
![2-Methyl-3-[(oxolan-3-yl)methoxy]pyridine](/img/structure/B15112870.png)
